N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine
CAS No.: 1384427-83-1
Cat. No.: VC17657129
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine - 1384427-83-1](/images/structure/VC17657129.png)
Specification
CAS No. | 1384427-83-1 |
---|---|
Molecular Formula | C11H19N3O |
Molecular Weight | 209.29 g/mol |
IUPAC Name | N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C11H19N3O/c1-3-10-7-13-11(15-10)8-14(2)9-4-5-12-6-9/h7,9,12H,3-6,8H2,1-2H3 |
Standard InChI Key | VRPSSONSNPAVGH-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CN=C(O1)CN(C)C2CCNC2 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine comprises two distinct heterocyclic systems:
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Pyrrolidine ring: A five-membered saturated amine ring with a methyl group at the nitrogen atom and an amine substituent at the 3-position.
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1,3-Oxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom, substituted with an ethyl group at the 5-position.
Molecular Formula and Weight
Property | Value |
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Molecular formula | C₁₂H₂₁N₃O |
Molecular weight | 223.32 g/mol |
The compound’s structure is stabilized by intramolecular hydrogen bonding and π-π interactions due to the aromatic oxazole ring . Spectroscopic characterization (e.g., NMR, IR) would typically reveal signals corresponding to the methylene bridge (δ ~3.5–4.5 ppm for protons) and the ethyl group (δ ~1.2–1.5 ppm for CH₃) .
Synthetic Pathways and Optimization
The synthesis of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine likely involves multi-step organic reactions, drawing parallels to methods used for analogous pyrrolidine and oxazole derivatives .
Key Synthetic Steps
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Oxazole Ring Formation:
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Pyrrolidine Functionalization:
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Coupling Reaction:
Industrial-Scale Considerations
Large-scale production may employ continuous-flow reactors to enhance yield and reduce reaction times. Critical parameters include solvent polarity (e.g., THF or DMF), temperature control (0–100°C), and catalyst selection (e.g., Pt/C for hydrogenation steps) .
Physicochemical Properties
While experimental data for this specific compound are scarce, inferences can be made from structurally related molecules:
The compound’s hydrochloride salt is expected to exhibit improved aqueous solubility, a common strategy for enhancing bioavailability in pharmaceutical applications.
Receptor | Expected IC₅₀ (nM) | Reference Compound |
---|---|---|
TAAR1 | 50–200 | RO5203648 (IC₅₀ = 32 nM) |
σ-1 | 100–500 | Haloperidol (IC₅₀ = 2.1 nM) |
These estimates derive from quantitative structure-activity relationship (QSAR) models and analog comparisons .
Future Directions and Applications
Research Priorities
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Synthetic Optimization: Develop enantioselective routes to isolate stereoisomers, as chirality often influences pharmacological activity .
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In Vitro Screening: Evaluate affinity for TAAR1, σ receptors, and monoamine transporters using radioligand binding assays .
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Formulation Studies: Explore salt forms (e.g., hydrochloride, tartrate) to optimize solubility and stability .
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